2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide 2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 851410-24-7
VCID: VC6530611
InChI: InChI=1S/C12H17N3O3S2/c1-7-5-8-10(20-7)11(17)15(3-4-18-2)12(14-8)19-6-9(13)16/h7H,3-6H2,1-2H3,(H2,13,16)
SMILES: CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)CCOC
Molecular Formula: C12H17N3O3S2
Molecular Weight: 315.41

2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 851410-24-7

Cat. No.: VC6530611

Molecular Formula: C12H17N3O3S2

Molecular Weight: 315.41

* For research use only. Not for human or veterinary use.

2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 851410-24-7

Specification

CAS No. 851410-24-7
Molecular Formula C12H17N3O3S2
Molecular Weight 315.41
IUPAC Name 2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C12H17N3O3S2/c1-7-5-8-10(20-7)11(17)15(3-4-18-2)12(14-8)19-6-9(13)16/h7H,3-6H2,1-2H3,(H2,13,16)
Standard InChI Key VEEDSIIMGREDBU-UHFFFAOYSA-N
SMILES CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)N)CCOC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C12H17N3O3S2C_{12}H_{17}N_{3}O_{3}S_{2}

  • Molecular Weight: 315.4 g/mol .

General Synthetic Pathway

The synthesis of compounds like 2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-thieno[3,2-d]pyrimidinyl)thio)acetamide typically involves:

  • Preparation of the Thieno[3,2-d]pyrimidine Core:

    • Starting from 2-amino-thiophene derivatives or their esters.

    • Cyclization with carbonitriles or other reagents to form the pyrimidine ring .

  • Functionalization:

    • Introduction of substituents (e.g., methoxyethyl and methyl groups) via alkylation or acylation.

    • Reaction with thioacetamide to introduce the thioacetamide group at the 2-position .

Techniques Used

Modern methods like microwave-assisted synthesis are employed to enhance reaction efficiency and reduce time compared to traditional thermal methods .

Solubility

The compound is moderately polar due to its amide and methoxy groups but also contains hydrophobic methyl and sulfur groups. Solubility data is not directly available but can be inferred to be moderate in polar organic solvents like ethanol or DMSO.

Spectroscopic Characterization

Key spectroscopic techniques used for similar compounds include:

  • Infrared (IR): Identification of functional groups (e.g., C=O stretch for amides).

  • Nuclear Magnetic Resonance (NMR): Proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): Molecular ion peak confirming molecular weight .

Biological Activity

Compounds based on thieno[3,2-d]pyrimidine scaffolds have shown:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria .

  • Cytotoxic Activity: Potential as anticancer agents by targeting specific cellular pathways .

  • Anti-inflammatory Properties: Suggested by in silico docking studies targeting enzymes like 5-lipoxygenase .

Drug Development

The presence of a thioacetamide group enhances binding affinity to biological targets due to its sulfur atom's polarizability and ability to form hydrogen bonds.

Research Insights

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